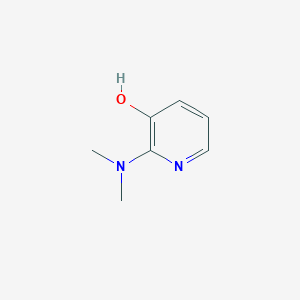
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound that features a unique combination of a furan ring, a hydroxypropyl group, and a naphthalenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea typically involves the following steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with a suitable reagent to form the 3-hydroxypropyl intermediate.
Urea Formation: The hydroxypropyl intermediate is then reacted with naphthalen-1-ylmethylamine in the presence of a urea-forming reagent such as isocyanate or carbodiimide under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the furan ring to a tetrahydrofuran ring.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced furan derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea can be compared with similar compounds such as:
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.
1-(3-(Thiophen-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea: Contains a thiophene ring instead of a furan ring.
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(benzyl)urea: Features a benzyl group instead of a naphthalen-1-ylmethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-17(18-9-4-12-24-18)10-11-20-19(23)21-13-15-7-3-6-14-5-1-2-8-16(14)15/h1-9,12,17,22H,10-11,13H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWULUBSZOSIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCCC(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(furan-2-yl)-N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2637962.png)
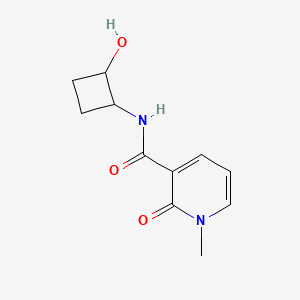
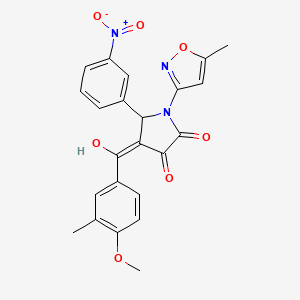
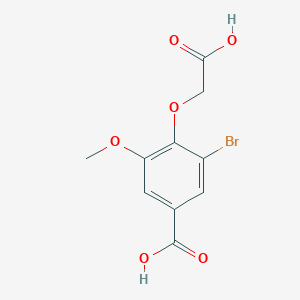
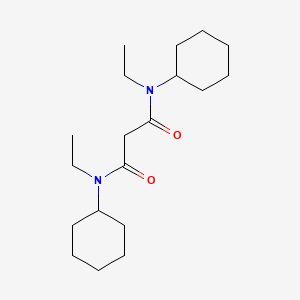
![methyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,4-dihydrooxazolo[2,3-f]purin-3(2H)-yl)propanoate](/img/structure/B2637968.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2637969.png)
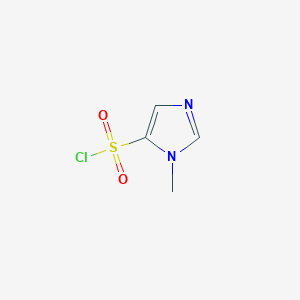
![Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2637974.png)
![1-(2,5-difluorophenyl)-N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}methanesulfonamide](/img/structure/B2637980.png)
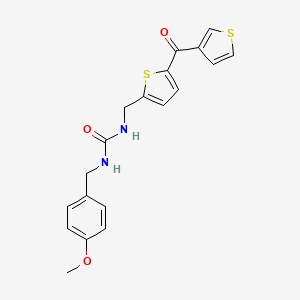
![1-[Phenyl(sulfonato)methyl]pyridin-1-ium](/img/structure/B2637983.png)

